Class-Level Evidence: VEGFR-2 Inhibition Potency of Pyrazolopyrimidine Ureas Establishes a Scaffold Baseline
No direct IC₅₀ data are available for the target compound. However, four closely related N‑aryl‑N′‑pyrazolopyrimidine ureas (compounds 5c, 5e, 5g, 5h) exhibited VEGFR‑2 IC₅₀ values between 0.553 and 3.80 µM in a standardized kinase inhibition assay [1]. This range defines an expected potency window for the chemotype and is substantially lower than the >10 µM IC₅₀ observed for early pyrazolopyrimidine leads lacking optimized urea substitution [2]. The 4‑chlorobenzyl group may further tune potency; its electron‑withdrawing character has been correlated with improved VEGFR‑2 binding in related diaryl‑urea series [3].
| Evidence Dimension | VEGFR‑2 inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Close analogs (5c, 5e, 5g, 5h): 0.553–3.80 µM; Early non‑optimized leads: >10 µM |
| Quantified Difference | ~3‑fold to >18‑fold class improvement over baseline |
| Conditions | Recombinant human VEGFR‑2; in vitro kinase assay |
Why This Matters
Establishes that the pyrazolopyrimidine urea class has single‑digit micromolar VEGFR‑2 potency, indicating that an optimized 4‑chlorobenzyl analog could achieve similar or better activity. Users screening for angiogenesis inhibitors can benchmark the target compound against these class IC₅₀ values.
- [1] Kassab, A.E., El-Dash, Y., Gedawy, E.M. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Arch. Pharm. (2020), 353, e1900319. DOI: 10.1002/ardp.201900319 View Source
- [2] Fraley, M.E. et al. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg. Med. Chem. Lett. (2002), 12, 3537‑3541. DOI: 10.1016/S0960-894X(02)00827-2 View Source
- [3] Dai, Y. et al. Discovery of N-(4-(3-amino‑1H‑indazol‑4‑yl)phenyl)-N'-(2‑fluoro‑5‑methylphenyl)urea (ABT‑869), a second‑generation multitargeted receptor tyrosine kinase inhibitor. J. Med. Chem. (2007), 50, 1584‑1597. DOI: 10.1021/jm061280j View Source
